Ac-Lys(Fmoc)-OH

Vue d'ensemble

Description

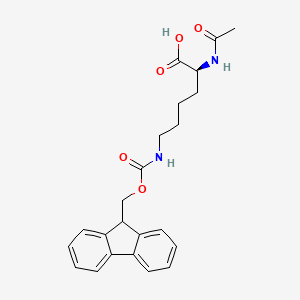

Ac-Lys(Fmoc)-OH is a derivative of the amino acid lysine, where the amino group is acetylated and the carboxyl group is protected by the Fmoc group1. It is used in peptide synthesis and has been studied for its ability to form self-assembling hydrogels12.

Synthesis Analysis

The synthesis of Ac-Lys(Fmoc)-OH involves replacing the acetyl group at the N-terminus with aromatic portions, such as the Fmoc protecting group1. This process is crucial for the peptide’s ability to self-assemble and form gels in aqueous solutions1.

Molecular Structure Analysis

The molecular structure of Ac-Lys(Fmoc)-OH is characterized by the presence of an acetylated lysine residue and a Fmoc protecting group2. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described2.

Chemical Reactions Analysis

The chemical reactions involving Ac-Lys(Fmoc)-OH are primarily related to its ability to form hydrogels1. The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking)1.

Physical And Chemical Properties Analysis

The physical and chemical properties of Ac-Lys(Fmoc)-OH are largely determined by its ability to form hydrogels1. These hydrogels are soft materials formed by water-swollen networks and display different advantages, including chemical and physical responsiveness to stimuli, intrinsic biocompatibility of their molecular constituents, chemical accessibility, tunability, and the generation of a physiologically relevant environment for in vitro experiments1.

Applications De Recherche Scientifique

Supramolecular Gels in Biomedicine : Fmoc-Lys(Fmoc)-OH is used in the formation of supramolecular hydrogels. These hydrogels, based on fluorenylmethoxycarbonyl-functionalized amino acids, are widely used in the biomedical field due to their biocompatible and biodegradable properties. They have potential applications in antimicrobial activity, particularly when combined with colloidal and ionic silver mixtures (Croitoriu et al., 2021).

Peptide Ligation Techniques : It is used in peptide ligation processes. For example, azido-protected Fmoc–Lys–OH is synthesized and introduced to a peptide by Fmoc-based solid-phase peptide synthesis. This method is crucial for efficient peptide condensation without significant side reactions (Katayama et al., 2008).

Synthesis of Insulin Analogs : Fmoc-Lys(Pac)-OH is used in the preparation of novel semisynthetic insulin analogs. This process involves the solid-phase synthesis of octapeptides and their condensation with desoctapeptide(B23-B30)-insulin (Žáková et al., 2007).

Cancer Therapy Prodrugs : In cancer therapy, Fmoc-Lys(Ac)-Puromycin, a prodrug, is activated by histone deacetylases and cathepsin L to selectively target cancer cells. This approach shows promise in selective cancer therapy due to its improved efficacy and cancer cell selectivity (Ueki et al., 2016).

Solid-Phase Synthesis of Peptides : Fmoc-Lys(Mmt)-OH is utilized for the solid-phase synthesis of peptides, especially in the preparation of branched and cyclic peptides or the modification of peptides with various functional groups. This is due to its extreme acid-labile nature, making it a useful building block (Tong & Hong, 2001).

Synthesis of Fluorescent Peptides : It is involved in the preparation of fluorescent peptides. For example, N(alpha)-Fmoc-L-Lys(Mca)-OH is synthesized and used for the efficient microwave-enhanced solid-phase fluorescent labeling of peptides (Katritzky et al., 2008).

Safety And Hazards

Orientations Futures

The future directions for research on Ac-Lys(Fmoc)-OH could involve exploring its potential applications in tissue engineering, drug delivery, and diagnostic imaging1. Further studies could also focus on understanding the factors influencing its self-assembly and gel formation2.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the original papers12.

Propriétés

IUPAC Name |

(2S)-2-acetamido-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-15(26)25-21(22(27)28)12-6-7-13-24-23(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20-21H,6-7,12-14H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXGLFPXINBZFY-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Lys(Fmoc)-OH | |

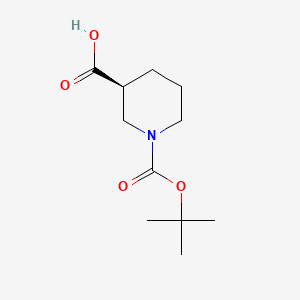

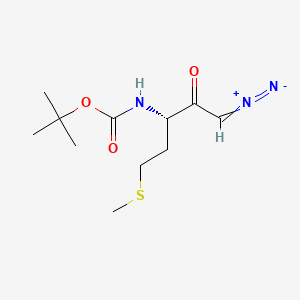

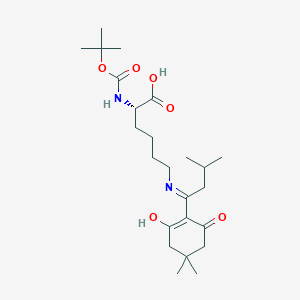

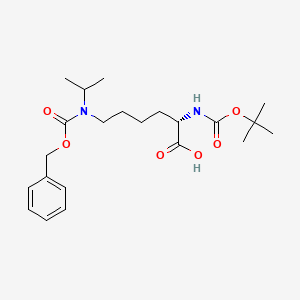

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

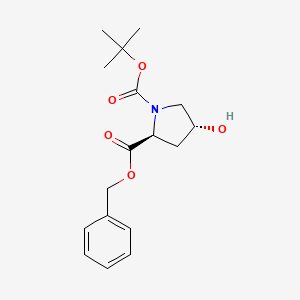

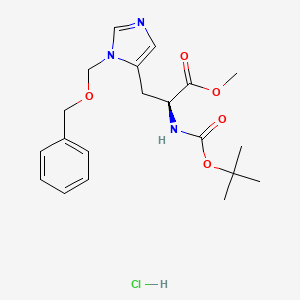

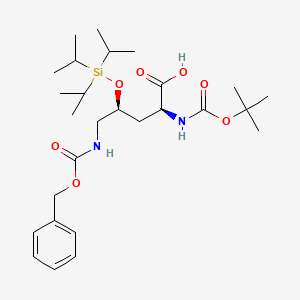

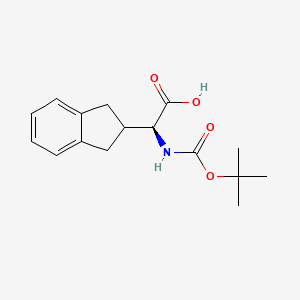

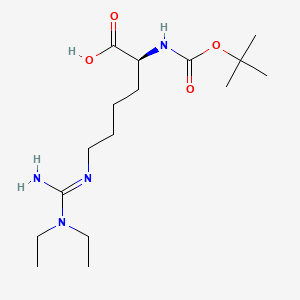

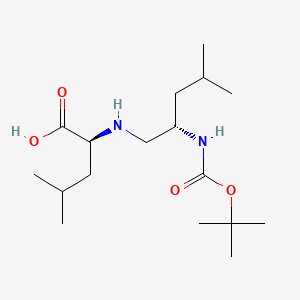

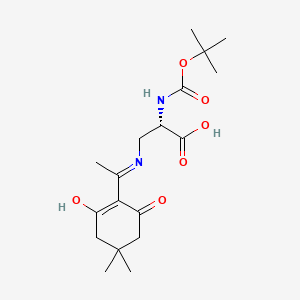

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)